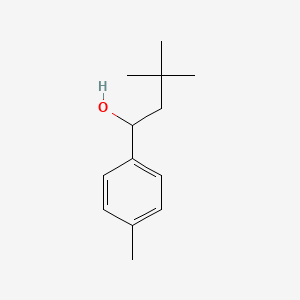

(+/-)-3,3-Dimethyl-1-p-tolyl-butan-1-ol

Description

Properties

Molecular Formula |

C13H20O |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

3,3-dimethyl-1-(4-methylphenyl)butan-1-ol |

InChI |

InChI=1S/C13H20O/c1-10-5-7-11(8-6-10)12(14)9-13(2,3)4/h5-8,12,14H,9H2,1-4H3 |

InChI Key |

YWHQLSDFYMCIPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(C)(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Molecular Weight and Boiling Points: The aromatic p-tolyl group in (±)-3,3-Dimethyl-1-p-tolyl-butan-1-ol significantly increases its molecular weight and boiling point compared to aliphatic analogs. For example, 3,3-Dimethyl-1-butanol (MW 102.17) has a boiling point ~150–160°C, while the target compound’s aromaticity likely elevates its boiling point beyond 200°C due to enhanced van der Waals interactions .

- Solubility: The p-tolyl group may lower water solubility compared to aliphatic alcohols (e.g., 3-methylbutan-1-ol) but improve solubility in nonpolar solvents.

Thermodynamic and Reactivity Profiles

Data from NIST () for 3,3-Dimethyl-1-butanol highlight thermodynamic trends relevant to the target compound:

- Enthalpy of Vaporization: ~45 kJ/mol (for 3,3-Dimethyl-1-butanol), suggesting moderate volatility. The target compound’s higher molecular weight and aromaticity would further reduce volatility .

- Reactivity: Branched alcohols like 3,3-Dimethyl-1-butanol exhibit slower esterification kinetics compared to linear isomers. The p-tolyl group in the target compound could further modulate reactivity through electronic effects (e.g., resonance stabilization of intermediates) .

Q & A

What are the optimal catalytic conditions for synthesizing (±)-3,3-Dimethyl-1-p-tolyl-butan-1-ol via hydrogenation?

Level: Basic

Methodological Answer:

Hydrogenation of propargyl alcohol precursors using ligand-modified palladium nanoparticles in continuous-flow systems can enhance selectivity and yield. For example, Lindlar catalysts (Pd/CaCO₃ with quinoline) or supported Pd nanoparticles modified with ionic liquids (e.g., [BMIM][PF₆]) improve accessibility and reduce over-hydrogenation. Reaction parameters such as H₂ pressure (1–5 bar), temperature (25–50°C), and solvent polarity (e.g., hexane vs. ethanol) must be optimized to minimize byproducts like allylic alcohols or alkanes .

How can researchers resolve contradictory data in the stereochemical outcomes of (±)-3,3-Dimethyl-1-p-tolyl-butan-1-ol synthesis?

Level: Advanced

Methodological Answer:

Discrepancies in stereoselectivity often arise from competing reaction pathways (e.g., allylic rearrangements vs. direct hydrogenation). To address this:

- Perform in situ NMR or IR spectroscopy to monitor intermediate carbene species during ruthenium-catalyzed reactions.

- Compare solvent effects: Polar aprotic solvents (e.g., THF) favor carbene stabilization, while ionic liquids (e.g., [EMIM][NTf₂]) enhance transition-state selectivity .

- Use chiral HPLC or VCD (vibrational circular dichroism) to confirm enantiomeric ratios post-synthesis .

What analytical techniques are recommended for assessing the purity of (±)-3,3-Dimethyl-1-p-tolyl-butan-1-ol?

Level: Basic

Methodological Answer:

- GC-MS : Quantify residual solvents (e.g., ethyl acetate) using a DB-5MS column (30 m × 0.25 mm) with splitless injection (250°C).

- HPLC-PDA : Employ a C18 column (5 µm, 4.6 × 150 mm) with isocratic elution (70:30 acetonitrile/water) to detect aromatic byproducts (UV detection at 254 nm).

- DSC : Measure melting transitions (expected range: 80–85°C) to identify polymorphic impurities .

How can researchers mitigate thermal degradation during storage of (±)-3,3-Dimethyl-1-p-tolyl-butan-1-ol?

Level: Advanced

Methodological Answer:

- Stability Studies : Conduct accelerated aging tests (40°C/75% RH for 6 months) with periodic FTIR analysis to monitor oxidation (e.g., carbonyl formation at ~1700 cm⁻¹).

- Storage Conditions : Use amber glass vials under inert gas (argon) and add stabilizers (0.1% BHT) to inhibit radical-mediated degradation. Avoid PVC containers due to plasticizer leaching .

What strategies improve enantiomeric resolution of (±)-3,3-Dimethyl-1-p-tolyl-butan-1-ol?

Level: Advanced

Methodological Answer:

- Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) in biphasic systems (hexane/water) to selectively esterify one enantiomer.

- Chiral Stationary Phases : Employ a Chiralpak IA column (250 × 4.6 mm) with heptane/ethanol (95:5) for baseline separation (α > 1.5).

- Dynamic Kinetic Resolution : Combine palladium catalysts with chiral ligands (e.g., BINAP) to racemize intermediates during asymmetric hydrogenation .

How do solvent polarity and ionic liquids influence the reaction kinetics of (±)-3,3-Dimethyl-1-p-tolyl-butan-1-ol synthesis?

Level: Advanced

Methodological Answer:

- Polar Solvents : Increase reaction rates via transition-state stabilization (e.g., ethanol lowers activation energy by 15–20 kJ/mol compared to toluene).

- Ionic Liquids : [BMIM][PF₆] enhances Pd nanoparticle dispersion, improving turnover frequency (TOF) by 2–3×. Use COSMO-RS simulations to predict solvent-solute interactions and optimize selectivity .

What safety protocols are critical for handling (±)-3,3-Dimethyl-1-p-tolyl-butan-1-ol in academic labs?

Level: Basic

Methodological Answer:

- PPE : Wear nitrile gloves and safety goggles; avoid latex due to permeation risks.

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., p-tolyl Grignard reagents).

- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal (pH 6–8) per OSHA 29 CFR §1910.1200 guidelines .

How can computational modeling aid in predicting the physicochemical properties of (±)-3,3-Dimethyl-1-p-tolyl-butan-1-ol?

Level: Advanced

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR shifts (δ 1.2–1.4 ppm for methyl groups).

- MD Simulations : Simulate diffusion coefficients in ionic liquids using GROMACS to design solvent-free reaction systems.

- QSPR Models : Corrogate logP values with HPLC retention times for impurity profiling .

What are the key challenges in scaling up (±)-3,3-Dimethyl-1-p-tolyl-butan-1-ol synthesis from lab to pilot plant?

Level: Advanced

Methodological Answer:

- Heat Management : Use microreactors (e.g., Corning AFR) to control exothermic hydrogenation steps (ΔH = −120 kJ/mol).

- Catalyst Recovery : Immobilize Pd nanoparticles on mesoporous silica (SBA-15) to reduce metal leaching (<0.1 ppm).

- Process Analytics : Implement PAT (Process Analytical Technology) with inline Raman spectroscopy for real-time monitoring .

How can researchers validate the environmental impact of (±)-3,3-Dimethyl-1-p-tolyl-butan-1-ol synthesis?

Level: Advanced

Methodological Answer:

- Life Cycle Assessment (LCA) : Compare E-factor (kg waste/kg product) for batch vs. continuous-flow systems.

- Green Chemistry Metrics : Optimize atom economy (>85%) by replacing stoichiometric reagents (e.g., NaBH₄) with catalytic hydrogenation.

- Ecotoxicity Testing : Use Daphnia magna acute toxicity assays (EC₅₀ > 100 mg/L) to ensure compliance with REACH regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.